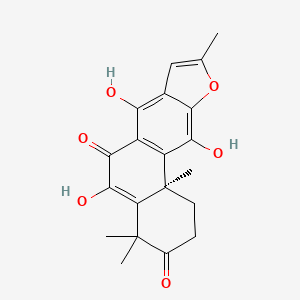

Acetylshikonin

Vue d'ensemble

Description

Acetylshikonin is derived from the root of Lithospermum erythrorhizon and has anti-cancer and anti-inflammatory activity . It is a non-selective cytochrome P450 inhibitor against all P450s . It is also an AChE inhibitor and exhibits potent anti-apoptosis activity .

Synthesis Analysis

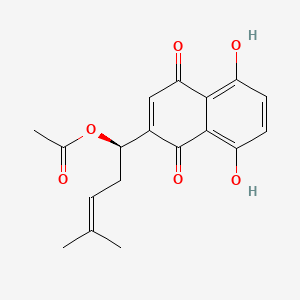

Shikonin, from which Acetylshikonin is derived, is obtained from dried roots of Lithospermum erythrorhizon . Shikonin is a derivative of 1,4-naphthoquinone . It is biosynthesized from two precursors, geranyl diphosphate (GPP), via the mevalonate pathway, and p-hydroxybenzoic acid (PHB), via the phenylpropanoid pathway .Molecular Structure Analysis

The molecular formula of Acetylshikonin is C18H18O6 . It has an average mass of 330.332 Da and a monoisotopic mass of 330.110352 Da .Chemical Reactions Analysis

Acetylshikonin has been found to have significant effects on quorum sensing (QS) in C. violaceum, a type of bacteria . QS-inhibition is associated with down-regulation of QS-signaling genes .Physical And Chemical Properties Analysis

Acetylshikonin has a density of 1.3±0.1 g/cm3 . Its boiling point is 553.2±50.0 °C at 760 mmHg . The vapor pressure is 0.0±1.6 mmHg at 25°C . The flash point is 201.3±23.6 °C .Applications De Recherche Scientifique

Traditional Medicine

Acetylshikonin is the main ingredient of Zicao, a traditional Chinese medicine that has been used for thousands of years . It is obtained from dried roots of Lithospermum erythrorhizon Siebold & Zucc, commonly called zicao .

Anti-Obesity and Anti-Nonalcoholic Fatty Liver Disease (NAFLD)

Acetylshikonin has shown efficacy in preventing obesity and NAFLD in a model of spontaneous obese db/db mice . It has been found to reduce body weight, food efficiency ratio, serum triglyceride (TG) and free fatty acid (FFA) levels .

Regulation of Lipid Metabolism

Acetylshikonin exerts its anti-obesity and anti-NAFLD effects through the regulation of lipid metabolism . It significantly downregulates hepatic protein expression of sterol regulatory element-binding protein-1 (SREBP-1), fatty acid synthetase (FAS) and 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMGCR) .

Anti-Inflammatory Effects

Acetylshikonin has anti-inflammatory effects . It markedly suppresses the levels of hepatic alanine aminotransferase (ALT), aspartate aminotransferase (AST) and pro-inflammatory cytokines .

Pharmacological Potential

Shikonin and its derivatives, including Acetylshikonin, have diverse pharmacological potential such as anticancer, antithrombotic, neuroprotective, antidiabetic, antiviral, anti-inflammatory, anti-gonadotropic, antioxidants, antimicrobial and insecticidal .

Applications in Foods, Cosmetics, and Textiles

Shikonin and its derivatives, isolated from traditional medicinal plant species of the genus Lithospermum, Alkanna, Arnebia, Anchusa, Onosma, and Echium belonging to the Boraginaceae family, have numerous applications in foods, cosmetics, and textiles .

Mécanisme D'action

Acetylshikonin, a naphthoquinone derivative, is mainly extracted from species of the family Boraginaceae, such as Lithospermum erythrorhizon Sieb. et Zucc., Arnebia euchroma (Royle) Johnst., and Arnebia guttata Bunge . This compound has attracted much attention due to its broad pharmacological properties .

Target of Action

Acetylshikonin has been identified as an inhibitor of Acetylcholinesterase (AChE) and Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) and 3 (RIPK3) . AChE plays a crucial role in the termination of impulse transmission at cholinergic synapses by rapid hydrolysis of the neurotransmitter acetylcholine . RIPK1 and RIPK3 are critical regulators of necroptosis, a form of programmed cell death .

Mode of Action

Acetylshikonin interacts with its targets, leading to various cellular changes. It inhibits AChE, thereby increasing the concentration of acetylcholine in the synaptic cleft and enhancing cholinergic transmission . In the context of cancer, acetylshikonin induces necroptosis in non-small cell lung cancer (NSCLC) cells by activating the RIPK1/RIPK3/MLKL signaling pathway .

Biochemical Pathways

Acetylshikonin affects several biochemical pathways. It promotes oxidative stress, decreases mitochondrial membrane potential, and promotes G2/M phase arrest in lung cancer cells . It also induces autophagy via the LKB1/AMPK and PI3K/Akt-regulated mTOR signaling pathways .

Pharmacokinetics

Pharmacokinetic studies demonstrate that acetylshikonin is associated with a wide distribution and poor absorption

Result of Action

Acetylshikonin has a wide spectrum of pharmacological effects such as anticancer, anti-inflammatory, lipid-regulatory, antidiabetic, antibacterial, antifungal, antioxidative, neuroprotective, and antiviral properties . It significantly reduces cell viability, induces apoptosis, and inhibits cell migration .

Action Environment

The action of acetylshikonin can be influenced by environmental factors. For instance, the production of shikonin and its derivatives, including acetylshikonin, is influenced by the plant’s growth environment . .

Safety and Hazards

Propriétés

IUPAC Name |

[(1R)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O6/c1-9(2)4-7-15(24-10(3)19)11-8-14(22)16-12(20)5-6-13(21)17(16)18(11)23/h4-6,8,15,20-21H,7H2,1-3H3/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNFXUXZJJKTDOZ-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC(C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CC[C@H](C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901317360 | |

| Record name | Acetylshikonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-(5,8-Dihydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-4-methylpent-3-en-1-yl acetate | |

CAS RN |

24502-78-1 | |

| Record name | Acetylshikonin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24502-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetylshikonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

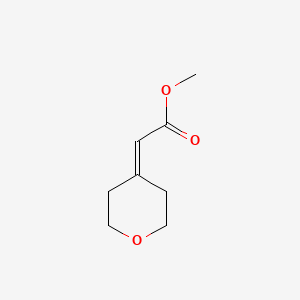

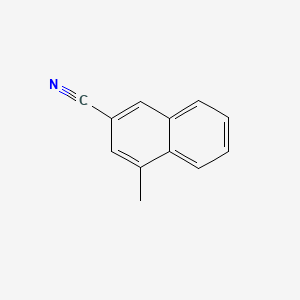

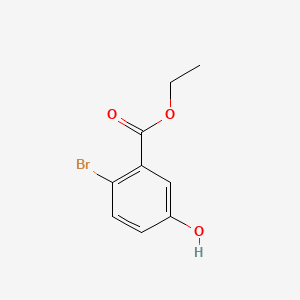

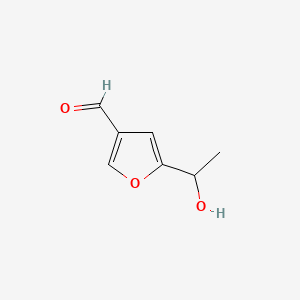

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aS,4S,5S,6aR)-4-((S,E)-3-((tert-Butyldimethylsilyl)oxy)oct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B600116.png)